4-[(Propan-2-yl)oxy]benzene-1,2-diol, also known as 4-propan-2-yloxybenzene-1,2-diol, is an organic compound classified as a dihydroxybenzene. This compound features two hydroxyl groups attached to a benzene ring, with a propan-2-yl group linked through an oxygen atom. Its chemical structure indicates that it is a methoxy derivative of catechol, which is significant in various chemical and biological contexts. The compound has the CAS number 150092-74-3 and is utilized in multiple scientific applications due to its unique properties and reactivity .
4-[(Propan-2-yl)oxy]benzene-1,2-diol is sourced primarily from synthetic routes in laboratories and industrial settings. It falls under the broader category of phenolic compounds, specifically within the subclass of aryl ethers due to the presence of an ether linkage in its structure. The classification of this compound highlights its potential roles in both organic synthesis and medicinal chemistry .
The synthesis of 4-[(Propan-2-yl)oxy]benzene-1,2-diol can be achieved through several methods:
Electrophilic Aromatic Substitution: This method involves the introduction of the propan-2-yl group onto the benzene ring via electrophilic attack, typically using a suitable electrophile under acidic conditions.
Suzuki-Miyaura Coupling: This technique involves coupling a boronic acid derivative with a halogenated benzene ring in the presence of a palladium catalyst. This method is advantageous for forming carbon-carbon bonds efficiently .
In laboratory settings, these reactions are optimized for yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for minimizing by-products and maximizing the desired product's yield. For instance, palladium-catalyzed reactions often require careful control over reaction parameters to ensure successful coupling without excessive side reactions .
The molecular formula for 4-[(Propan-2-yl)oxy]benzene-1,2-diol is C9H12O3. The compound consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2 and an isopropoxy group at position 4.
Property | Value |
---|---|
CAS Number | 150092-74-3 |
Molecular Formula | C9H12O3 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 4-propan-2-yloxybenzene-1,2-diol |
InChI | InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 |
InChI Key | UWYZCVZVKZJALZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC(=C(C=C1)O)O |
These structural characteristics indicate that the compound possesses both hydrophilic (due to hydroxyl groups) and hydrophobic (due to the propan-2-yloxy group) properties .
4-[(Propan-2-yl)oxy]benzene-1,2-diol can undergo several important chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which serve as intermediates in various synthetic pathways.
Reduction: The compound can be reduced to generate catechol derivatives that have significant applications in pharmaceuticals.
Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups .
Each reaction type requires specific conditions to promote desired transformations while minimizing unwanted by-products. For example, oxidation reactions typically employ oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .
The mechanism of action for 4-[(Propan-2-yloxy]benzene-1,2-diol involves its interaction with biological molecules through hydrogen bonding facilitated by its hydroxyl groups. These interactions can influence enzymatic activities and cellular signaling pathways by modulating oxidative stress within cells .
The redox potential of the compound allows it to participate in electron transfer processes that are critical for various biochemical functions.
The compound is typically characterized by:
Appearance: It may appear as a colorless or pale yellow liquid or solid depending on purity.
Solubility: It is soluble in organic solvents such as ethanol and acetone but less soluble in water due to its hydrophobic propan-2-yloxy group.
Key chemical properties include:
Stability: The compound is stable under normal conditions but may decompose under extreme pH or temperature.
Reactivity: It readily participates in electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl groups .
4-[(Propan-2-yloxy]benzene-1,2-diol has diverse applications across several fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Research indicates potential antioxidant properties that could benefit health-related studies.
Medicine: Investigations are ongoing into its therapeutic potential against diseases such as cancer due to its ability to modulate biological pathways.
Industry: The compound finds use in producing dyes, polymers, and other industrial chemicals due to its reactive functional groups .
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0